Holacurtine

Cytotoxicity Structure-Activity Relationship Leukemia

Holacurtine (CAS 17934-63-3) is a steroidal alkaloid belonging to the aminoglycosteroid class—a pregnane-type steroid core bearing a glycosidically linked 4-amino-2,4,6-trideoxy-D-cymaropyranose sugar moiety. With molecular formula C29H49NO5 and a monoisotopic mass of 491.36107 Da, it is a natural product first isolated from the leaves of the Malaysian plant Holarrhena curtisii King & Gamble (Apocynaceae).

Molecular Formula C29H49NO5
Molecular Weight 491.7 g/mol
CAS No. 17934-63-3
Cat. No. B108397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolacurtine
CAS17934-63-3
Molecular FormulaC29H49NO5
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)C)O)C)C)OC)NC
InChIInChI=1S/C29H49NO5/c1-17(31)21-11-14-29(32)23-8-7-19-15-20(9-12-27(19,3)22(23)10-13-28(21,29)4)35-25-16-24(33-6)26(30-5)18(2)34-25/h18-26,30,32H,7-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,25+,26-,27+,28-,29+/m1/s1
InChIKeyVPLNNEMLBWLRFQ-LRGQOBMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Holacurtine (CAS 17934-63-3): The Founding Aminoglycosteroid from Holarrhena curtisii — Structural Identity, Classification, and Procurement Significance


Holacurtine (CAS 17934-63-3) is a steroidal alkaloid belonging to the aminoglycosteroid class—a pregnane-type steroid core bearing a glycosidically linked 4-amino-2,4,6-trideoxy-D-cymaropyranose sugar moiety . With molecular formula C29H49NO5 and a monoisotopic mass of 491.36107 Da, it is a natural product first isolated from the leaves of the Malaysian plant Holarrhena curtisii King & Gamble (Apocynaceae) [1]. As the first aminoglycosteroid ever reported, holacurtine defines a structurally distinct subclass that differs fundamentally from the more widely distributed aminopregnane-type steroidal alkaloids (e.g., conessine, holamine) by the presence of an amino sugar substituent, a feature with direct consequences for its biological activity profile and its irreplaceability in specific research contexts [1].

Class Aminoglycosteroid alkaloid with glycosidically linked amino sugar
Source Holarrhena curtisii (Apocynaceae), natural-product reference context
Context Supports stereochemistry-activity relationship, MDR, and antileishmanial mechanism studies

Why Holacurtine Cannot Be Interchanged with Co-Isolated Analogs: Stereochemical and Functional-Group Determinants of Differential Pharmacology


The eight steroidal alkaloids co-isolated from a single H. curtisii leaf extract—holacurtine (1, C-17 β-acetyl, N-methyl), N-demethylholacurtine (2), 17-epi-holacurtine (3, C-17 α-acetyl), 17-epi-N-demethylholacurtine (4), holacurtinol (5), holamine (6), 3α-amino-14β-hydroxypregnan-20-one (7), and 15α-hydroxyholamine (8)—demonstrate that minimal structural perturbations produce dramatic pharmacologic divergence. A single stereochemical inversion at C-17 (1 vs 3) yields an 86-fold difference in HL-60 cytotoxicity, while loss of the N-methyl group (1 vs 2) reduces HL-60 potency approximately 3-fold, and removal of the entire glycosidic sugar (1 vs 6) shifts the compound from the aminoglycosteroid class into the aminosteroid class, altering both potency and the mechanistic relationship between cytotoxic and antiparasitic activities [1][2]. Consequently, generic substitution among these in-class compounds without explicit stereochemical and functional-group specification will introduce quantitative errors of up to two orders of magnitude in biological assays and qualitatively misclassify the pharmacologic mechanism under investigation [1].

C-17 epimer (17-epi-holacurtine) may produce large shifts in cell-model endpoint readouts; stereochemical identity must be specified.
N-demethyl analog may underestimate potency in cytotoxicity assays due to loss of N-methyl pharmacophore contribution.
Aminosteroid-class analogs (e.g., holamine) may conflate antileishmanial and cytotoxic mechanisms, complicating mechanistic interpretation.

Quantitative Evidence Guide: Holacurtine (CAS 17934-63-3) — Head-to-Head Comparative Data for Scientific Procurement Decisions


Holacurtine vs 17-Epi-Holacurtine: C-17 Stereochemistry Governs an 86-Fold HL-60 Cytotoxicity Differential

In a direct head-to-head assay within the same study, holacurtine (1, C-17 β-acetyl configuration) and its C-17 epimer 17-epi-holacurtine (3, C-17 α-acetyl) were tested in parallel against HL-60 human promyelocytic leukemia cells. Holacurtine exhibited an IC50 of 0.86 μg/mL, whereas 17-epi-holacurtine demonstrated markedly greater potency with an IC50 of 0.01 μg/mL, a difference specifically highlighted by the authors: 'Particularly noteworthy is the marked increase in potency against HL-60 observed for 17-epi-holacurtine (3), especially, when compared to that of the closely related epimer 1 (IC50 0.01 vs. 0.86 μg/mL)' [1].

C-17 Stereochemistry SAR
Head-to-head
HL-60 IC50: 0.01 vs 0.86 μg/mL (86×)
Supports SAR interpretation; stereochemistry-dependent endpoint context
MTT assay, 3-day culture, HL-60 cells
Cytotoxicity Structure-Activity Relationship Leukemia HL-60

Holacurtine vs N-Demethylholacurtine: N-Methylation of the Amino Sugar Confers ~3-Fold Enhancement of HL-60 Cytotoxic Potency

Direct comparison of holacurtine (1, N-methylamino sugar) and N-demethylholacurtine (2, primary amino sugar) within the same experimental series revealed that N-methylation enhances HL-60 cytotoxicity by approximately 3-fold. Holacurtine gave an IC50 of 0.86 μg/mL, whereas N-demethylholacurtine showed an IC50 of 2.6 μg/mL [1]. This demonstrates that the N-methyl substituent on the D-cymaropyranose ring is a pharmacophoric determinant, not a silent structural feature.

N-Methylation Contribution
Head-to-head
~3.0-fold potency shift (HL-60 IC50: 0.86 vs 2.6 μg/mL)
Supports N-methyl pharmacophore context in cytotoxicity assays
Identical assay conditions
N-Methylation Cytotoxicity HL-60 Structure-Activity Relationship

Holacurtine Retains Full Cytotoxic Activity in Adriamycin- and Vincristine-Resistant P-388 Leukemia Sublines, Exhibiting Collateral Sensitivity

Holacurtine (1) was tested in parallel against parental P-388 murine leukemia cells and sublines selected for resistance to Adriamycin (P-388/ADR) and vincristine (P-388/VCR). Unlike many conventional cytotoxic agents, holacurtine showed no cross-resistance: IC50 values were 4.2 μg/mL (parental), 3.4 μg/mL (ADR-resistant, resistance index RI = 0.81), and 2.8 μg/mL (VCR-resistant, RI = 0.67), indicating slight collateral sensitivity in both multidrug-resistant lines. In contrast, 17-epi-holacurtine (3) displayed a different resistance profile with IC50 values of 17 μg/mL (parental), 10.4 μg/mL (ADR, RI = 0.61), and 10.1 μg/mL (VCR, RI = 0.59), reflecting substantially higher absolute IC50 values across all lines [1].

MDR Resistance Profile
Head-to-head
Holacurtine P-388 IC50: 4.2 (parental), 3.4 (ADR), 2.8 (VCR) μg/mL; epimer higher absolute IC50
Supports MDR phenotype interpretation; collateral sensitivity context
P-388/ADR and P-388/VCR sublines
Drug Resistance P-388 Leukemia P-glycoprotein MDR

Aminoglycosteroid vs Aminosteroid Class Distinction: Divergent Mechanistic Correlation Between Cytotoxic and Antileishmanial Activities

Kam et al. explicitly reported that among the five aminoglycosteroids (compounds 1–5, including holacurtine), 'there appeared to be no correlation between the observed cytotoxic activity (HL-60) and antileishmanial activity,' whereas for the three aminosteroids (compounds 6–8), 'such a correlation could be discerned, suggesting in the case of these three compounds, that the observed leishmanicidal activity could be a consequence of the cytotoxic effects of these compounds' [1]. Holacurtine's antileishmanial IC50 range against L. donovani promastigotes was 1.56–6.25 μg/mL, comparable to its N-demethyl analog (2, same range) and 15α-hydroxyholamine (8, same range), but holacurtine achieves this through a mechanism that appears independent of its HL-60 cytotoxic pathway [1][2].

Class Mechanistic Divergence
Class-level
Aminoglycosteroids: no correlation HL-60 vs L. donovani; aminosteroids: correlation observed
Supports mechanistic divergence context; class-level observation
Data to verify with orthogonal assays
Aminoglycosteroid Aminosteroid Mechanism of Action Leishmanicidal

Holacurtine Ranks First in In Silico HDAC10 Binding Among 450 Screened Phytocompounds, Outperforming Periplogenin and Epigallocatechin

In an independent computational study employing PatchDock molecular docking of 450 phytocompounds against the histone deacetylase 10 (HDAC10) crystal structure, holacurtine achieved the highest docking score among the four top-ranked compounds, with the order of binding affinities reported as holacurtine > periplogenin > 3,3'-diindolylmethane > epigallocatechin [1]. HDAC10 is a class II HDAC implicated in multiple cancers, and the study's post-translational modification analysis identified myristoylation sites as potentially critical functional binding regions. While exact docking energy values were not disclosed in the available report, the ranking provides an orthogonal, target-based line of evidence supporting holacurtine's potential for antitumor target engagement independent of its empirically measured cytotoxicity.

HDAC10 Docking Rank
Data to verify
Ranked #1 among 450 phytocompounds (PatchDock)
In silico target-engagement hypothesis; requires enzymatic validation
Exact docking energies not reported
HDAC10 Molecular Docking Cancer In Silico Screening

High-Impact Application Scenarios for Holacurtine (CAS 17934-63-3) Derived from Quantitative Comparative Evidence


Stereochemistry-Activity Relationship (SAR) Studies: C-17 Epimer Pair as a Model System for Cytotoxicity Determinants

The holacurtine / 17-epi-holacurtine epimer pair (C-17 β-acetyl vs α-acetyl) constitutes a well-characterized, minimal-structure-perturbation system for probing how C-17 stereochemistry governs cytotoxic potency, with an 86-fold HL-60 IC50 differential quantified in a single study under identical assay conditions [1]. Researchers can use CAS 17934-63-3 (holacurtine, β-epimer) as the low-potency reference compound against the high-potency α-epimer to isolate stereochemical contributions to target binding, cellular uptake, or metabolic stability. This application is directly supported by the epimerization protocol reported in the same study, where holacurtine was converted to 17-epi-holacurtine in 70% yield by refluxing in 2 M ethanolic KOH for 3.5 hours, enabling access to both epimers from a single procurement [1].

Multidrug Resistance (MDR) Pharmacology: Investigating P-Glycoprotein-Independent Cytotoxic Mechanisms

Holacurtine's resistance profile—retaining full activity in both Adriamycin-resistant (P-388/ADR, IC50 = 3.4 μg/mL, RI = 0.81) and vincristine-resistant (P-388/VCR, IC50 = 2.8 μg/mL, RI = 0.67) leukemia sublines—makes it a compelling probe for MDR pharmacology studies [1]. Unlike the epimer 17-epi-holacurtine, which shows higher absolute IC50 values across all P-388 lines (17, 10.4, and 10.1 μg/mL respectively), holacurtine's lower baseline IC50 combined with collateral sensitivity in resistant lines suggests a mode of cytotoxicity that does not engage P-glycoprotein efflux. Procurement of CAS 17934-63-3 is essential for these studies; substitution with the epimer would shift the entire dose-response window upward by approximately 4-fold, potentially obscuring the collateral sensitivity phenotype [1].

Antileishmanial Drug Discovery with Mechanistic Selectivity: Aminoglycosteroid Scaffold as a Non-Cytotoxic Antiparasitic Lead

Holacurtine belongs to the aminoglycosteroid class for which, unlike aminosteroids, antileishmanial activity against L. donovani (IC50 range 1.56–6.25 μg/mL) is not correlated with HL-60 cytotoxicity, implying a mechanism of antiparasitic action independent of general cellular toxicity [1]. For drug discovery programs prioritizing intrinsic antiparasitic mechanisms over cytotoxic ones, holacurtine provides a structurally defined chemical starting point with a demonstrated dissociation between antitumor and antimicrobial pharmacologies. This is directly relevant for hit-to-lead campaigns targeting visceral leishmaniasis where avoiding host cell cytotoxicity is a critical developability criterion [1].

Natural Product Reference Standard for H. curtisii Alkaloid Profiling and Quality Control

Holacurtine is the highest-yield alkaloid isolated from H. curtisii leaves (0.079 g/kg dry weight vs 0.017 for N-demethylholacurtine, 0.019 for 17-epi-holacurtine, and 0.0092 for holamine), making it the most abundant aminoglycosteroid in this species and the most practical reference standard for extract standardization and phytochemical fingerprinting [1]. Laboratories engaged in botanical authentication, natural product library construction, or pharmacognosy of Holarrhena species require authentic holacurtine (CAS 17934-63-3) as the primary chemical marker for HPLC-based quality control, given that it represents approximately 42% of the total isolated alkaloid mass from this plant source [1].

Application
Selection Property
Validation Focus
Stereochemistry–activity relationship (SAR) studies
Well-characterized C-17 epimer pair with defined stereochemical perturbation
Verify stereochemistry-dependent cytotoxicity endpoints
Multidrug resistance (MDR) pharmacology
P-glycoprotein-independent cytotoxicity profile; collateral sensitivity in MDR lines
Confirm retained activity in adriamycin-/vincristine-resistant leukemia models
Antileishmanial mechanism-of-action studies
Aminoglycosteroid scaffold with uncoupled cytotoxic and antileishmanial activities
Validate that antiparasitic effect is independent of general cytotoxicity
Natural product reference standard
Most abundant aminoglycosteroid in H. curtisii leaf extract
Establish HPLC-based botanical identity and purity for extract standardization
Quote Request

Request a Quote for Holacurtine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.